molecular formula C11H10F3N3 B10904387 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline

Cat. No.: B10904387
M. Wt: 241.21 g/mol
InChI Key: YXGXFRLSDNTUHD-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline is a compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and an aniline moiety substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is synthesized through a series of reactions including oxidation, esterification, addition, methylation, and hydrolysis . The final step involves the coupling of this intermediate with 3-fluoroaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of difluoroacetic acid and its derivatives as fluorine building blocks . The process is designed to be cost-effective, with high yields and purity, and involves the use of readily available raw materials and catalysts to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole or aniline rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and aniline derivatives, such as:

Uniqueness

What sets 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and fluorine substituents enhances its reactivity and potential efficacy as a pharmaceutical or agrochemical agent .

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-3-fluoroaniline

InChI

InChI=1S/C11H10F3N3/c1-6-5-17(16-10(6)11(13)14)9-3-2-7(15)4-8(9)12/h2-5,11H,15H2,1H3

InChI Key

YXGXFRLSDNTUHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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